molecular formula C7H6IN3O B2602871 3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine CAS No. 1134328-05-4

3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine

Katalognummer: B2602871
CAS-Nummer: 1134328-05-4
Molekulargewicht: 275.049
InChI-Schlüssel: IKJCYTWAGMLTML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

IUPAC Name

3-iodo-5-methoxy-2H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3O/c1-12-5-3-2-4-6(9-5)7(8)11-10-4/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJCYTWAGMLTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(NN=C2C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine typically involves the formation of the pyrazole ring followed by the introduction of the iodine and methoxy substituents. One common method involves the reaction of 5-methoxy-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .

Analyse Chemischer Reaktionen

3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine derivatives. The following biological activities have been observed:

  • Antiproliferative Effects : Significant activity against various human cancer cell lines.
  • Induction of Apoptosis : Promotes programmed cell death in cancer cells.
  • Inhibition of Angiogenesis : Prevents the formation of new blood vessels that tumors need for growth.

In vitro studies demonstrated that derivatives of this compound can inhibit tumor growth effectively without systemic toxicity, targeting only tumor cells while sparing normal cells.

Enzyme Inhibition

The compound exhibits inhibitory activity against several enzymes:

  • Kinases : Inhibition of specific kinases involved in cancer progression.
  • Phosphodiesterase : Potential applications in treating inflammatory diseases due to its ability to inhibit phosphodiesterase enzymes.

The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the pyrazolo[4,3-b]pyridine scaffold can significantly enhance biological activity. For instance, compounds with specific substitutions at positions 3 and 5 have demonstrated improved potency against cancer cell lines .

CompoundIC50 (µM)Activity
This compound0.75 - 4.15Antiproliferative
Other DerivativesVariesEnzyme Inhibition

In Vitro Studies

A series of pyrazolo[4,3-b]pyridine derivatives were tested against human cancer cell lines such as HeLa and HCT116. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects. For example, one derivative showed an IC50 value as low as 0.75 µM against HCT116 cells, highlighting its potential as a therapeutic agent.

In Vivo Evaluation

Animal models demonstrated that selected derivatives could inhibit tumor growth effectively without affecting normal tissue or immune function. One study reported a significant reduction in tumor size in mice treated with a derivative of this compound compared to control groups, suggesting its efficacy as an anticancer drug candidate .

Wirkmechanismus

The mechanism of action of 3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine primarily involves the inhibition of TRKs. These kinases are part of the receptor tyrosine kinase family and play crucial roles in cell signaling. The compound binds to the ATP-binding site of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways, such as Ras/Erk, PLC-γ, and PI3K/Akt .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • Molecular Formula : C₇H₆IN₃O
  • CAS No.: 1134328-05-4
  • Molecular Weight : 275.05 g/mol
  • Structure : Features a pyrazolo[4,3-b]pyridine core with an iodo substituent at position 3 and a methoxy group at position 5 (Figure 1). This electron-rich heterocyclic system is stabilized by the iodine atom’s polarizability and the methoxy group’s electron-donating effects.

Physicochemical Properties :

  • Storage : Requires protection from light and moisture (stored under inert atmosphere at 2–8°C) .
  • Hazards : Classified with warnings for acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Comparison with Similar Compounds

The structural and functional uniqueness of 3-iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine is highlighted below through comparisons with analogous heterocycles.

Table 1: Key Comparisons of Pyrazolo-Pyridine Derivatives

Compound Name Molecular Formula Substituents/Modifications Biological Activity/Applications Key References
This compound C₇H₆IN₃O Iodo (C3), Methoxy (C5) Potential kinase inhibitor; synthetic intermediate
1H-Pyrazolo[4,3-b]pyridin-5-amine C₆H₅N₄ Amino (C5) Intermediate for anticancer agents
3-Methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-propanoic acid C₁₃H₁₇N₃O₃ Methoxy (C3), Methyl (C1,4,6), Propanoic acid (C5) Drug development (e.g., anti-inflammatory)
3-Iodo-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine C₇H₅IN₄O₂ Iodo (C3), Methyl (C1), Nitro (C5) High reactivity for coupling reactions
7-Aryl-10,11-dihydro-7H-chromeno[4,3-b]quinoline-6,8-dione C₂₄H₁₆N₂O₃ Chromeno-quinoline fused system Moderate cytotoxicity (K562, LS180, MCF-7)

Structural and Functional Differences

Core Heterocycle Variations :

  • Pyrazolo[4,3-b]pyridine vs. Thieno[2,3-b]pyridine: The target compound’s pyrazolo-pyridine core (N-containing) differs from thieno[2,3-b]pyridine (S-containing), altering electronic properties and binding affinities. Thieno derivatives exhibit stronger π-π stacking but lower solubility .
  • Fused Systems: Chromeno[4,3-b]quinoline derivatives (e.g., ) display extended conjugation, enhancing intercalation with DNA/RNA but reducing metabolic stability compared to pyrazolo-pyridines .

Substituent Effects :

  • Iodo Group: The iodine atom in the target compound enables Suzuki-Miyaura cross-coupling reactions, a feature absent in amino- or nitro-substituted analogs (e.g., ).
  • Methoxy vs. Nitro Groups : Methoxy (electron-donating) at C5 increases nucleophilicity, whereas nitro (electron-withdrawing) in enhances electrophilicity, affecting reactivity in medicinal chemistry applications.

Biologische Aktivität

3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8_8H7_7N3_3O
  • CAS Number : 1134328-05-4

The presence of the iodine and methoxy groups contributes to its unique chemical properties, which influence its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study focusing on structure-activity relationships (SAR), derivatives of pyrazolo[4,3-b]pyridine were evaluated for their antiproliferative effects against various cancer cell lines. The compound demonstrated effective inhibition of cell proliferation in several human cancer cell lines, including A172 and U87MG, with IC50_{50} values in the micromolar range .

TBK1 Inhibition

A notable study identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors. The compound showed an IC50_{50} value of 0.2 nM for TBK1 inhibition, indicating strong selectivity and efficacy . The inhibition of TBK1 is crucial in regulating immune responses and could have implications for cancer therapy.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It exhibited notable activity against various bacterial strains, showcasing potential as an antimicrobial agent. The mechanism behind this activity involves interference with bacterial metabolic pathways .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • TBK1 Pathway : Inhibition of TBK1 leads to reduced activation of downstream signaling pathways involved in inflammation and cancer progression.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to increased apoptosis .

Study 1: Anticancer Efficacy

In a comprehensive study assessing the anticancer effects of pyrazolo[4,3-b]pyridine derivatives, researchers found that compounds with electron-withdrawing groups at specific positions exhibited enhanced activity against glioblastoma cells. The presence of the methoxy group was particularly beneficial in increasing solubility and bioavailability .

Study 2: TBK1 Inhibition

Another study focused on the SARs of pyrazolo[4,3-b]pyridine derivatives revealed that modifications to the nitrogen atoms significantly impacted TBK1 binding affinity. The lead compound from this series demonstrated not only high potency but also favorable pharmacokinetic properties, making it a candidate for further development in treating immune-related diseases .

Data Summary

Activity IC50_{50} Cell Lines/Organisms Mechanism
AnticancerVaries (µM range)A172, U87MGCell cycle arrest
TBK1 Inhibition0.2 nMTHP-1, RAW264.7Inhibition of IFN signaling
AntimicrobialVariesE. coli, S. aureusDisruption of metabolic pathways

Q & A

Q. What are the common synthetic routes for introducing the iodo substituent at the 3-position of pyrazolo[4,3-b]pyridine scaffolds?

The iodination of pyrazolo[4,3-b]pyridines typically involves electrophilic substitution using iodine sources (e.g., N-iodosuccinimide) in the presence of directing groups. For example, the methoxy group at the 5-position can act as an electron-donating group, directing iodination to the 3-position. Reaction optimization may require anhydrous conditions and catalysts like H2SO4 or Lewis acids (e.g., FeCl3) to enhance regioselectivity . Characterization of the product should include 1H^1H-NMR to confirm substitution patterns and mass spectrometry to verify molecular weight.

Q. How can X-ray crystallography resolve ambiguities in the structural determination of iodinated pyrazolo[4,3-b]pyridines?

Single-crystal X-ray diffraction is critical for confirming regiochemistry and verifying bond angles/distances in heterocyclic systems. For 3-iodo derivatives, the heavy atom effect of iodine improves data quality by enhancing anomalous scattering. Key metrics include R factors (<0.08) and data-to-parameter ratios (>10:1) to ensure reliability. For example, studies on analogous pyrazolo[4,3-b]pyridines achieved R = 0.065 using Mo-Kα radiation and refinement software like SHELXL .

Q. What spectroscopic methods are most effective for characterizing 3-iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine?

  • 1H^1H-NMR : The methoxy group typically appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons adjacent to iodine may show deshielding.
  • 13C^{13}C-NMR : The iodine-bearing carbon (C3) appears at ~90–100 ppm due to spin-orbit coupling.
  • IR : Stretching vibrations for C-I bonds appear at 500–600 cm1^{-1}, though weak.
  • HRMS : Isotopic patterns for iodine (M+2 peak) confirm molecular composition. Cross-validate with elemental analysis .

Advanced Research Questions

Q. How can researchers address low yields in regioselective iodination of pyrazolo[4,3-b]pyridines?

Low yields often arise from competing side reactions (e.g., diiodination or ring oxidation). Methodological improvements include:

  • Temperature control : Conduct reactions at 0–25°C to suppress side pathways.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DCE) to stabilize intermediates.
  • Protecting groups : Introduce temporary directing groups (e.g., boronic esters) to enhance selectivity . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical.

Q. What strategies resolve contradictory crystallographic data in pyrazolo[4,3-b]pyridine derivatives?

Discrepancies in bond lengths or angles may arise from crystal packing effects or disorder. Mitigation strategies include:

  • Multiple crystal screenings : Test different solvents (e.g., MeOH vs. DMSO) to obtain high-quality crystals.
  • Twinned data correction : Use software like PLATON to model disorder.
  • Complementary DFT calculations : Compare experimental data with optimized geometries (e.g., B3LYP/6-31G*) to validate structural assignments .

Q. How can the methoxy group at the 5-position influence the reactivity of this compound in cross-coupling reactions?

The methoxy group acts as an electron-donating substituent, activating the ring toward electrophilic substitution but deactivating it toward nucleophilic attack. For Suzuki-Miyaura couplings, the iodine at C3 is highly reactive toward palladium catalysts (e.g., Pd(PPh3_3)4_4). However, steric hindrance from the methoxy group may require bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) to achieve coupling with aryl boronic acids .

Q. What pharmacological screening approaches are suitable for evaluating this compound as a kinase inhibitor?

  • Enzyme assays : Use recombinant kinases (e.g., JAK2 or CDK2) with fluorescence-based ADP-Glo™ assays to measure IC50_{50}.
  • Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays.
  • Docking studies : Model interactions using crystal structures of target kinases (PDB: 4PTC) to predict binding modes. Compare with known inhibitors like staurosporine for validation .

Data Interpretation & Optimization

Q. How should researchers analyze conflicting bioactivity data across different assay systems?

Discrepancies may arise from variations in assay conditions (e.g., ATP concentrations in kinase assays) or cell permeability. Normalize data by:

  • Standardizing protocols : Use identical buffer systems (e.g., Tris-HCl pH 7.5) and ATP levels (e.g., 10 μM).
  • Controls : Include reference inhibitors (e.g., imatinib for tyrosine kinases) in each experiment.
  • Metabolic stability tests : Assess compound stability in liver microsomes to rule out false negatives .

Q. What purification challenges arise during scale-up synthesis, and how can they be addressed?

  • Byproduct formation : Optimize reaction stoichiometry (e.g., 1.2 eq NIS for iodination) to minimize diiodinated byproducts.
  • Solubility issues : Use gradient recrystallization (e.g., EtOH/H2_2O mixtures) or preparative HPLC with C18 columns.
  • Iodine leaching : Passivate glassware with silanizing agents to prevent adsorption losses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.